molecular formula C30H34N2O6S B11075129 Ethyl 2-({[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11075129
M. Wt: 550.7 g/mol
InChI Key: BHIIEZJKBGWWIV-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex heterocyclic compound with a long name! Let’s break it down:

    Core Structure: The compound contains a benzothiophene ring fused with a hexahydroquinoline ring system.

    Functional Groups:

Preparation Methods

The synthetic routes to prepare this compound involve several steps

    Construction of the Hexahydroquinoline Ring:

    Benzothiophene Ring Formation:

    Functional Group Installations:

    Final Steps:

Industrial Production: : While industrial-scale production methods are proprietary, the synthesis typically involves efficient and scalable processes.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related structures (e.g., other quinolines, benzothiophenes).

Properties

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl 2-[[4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H34N2O6S/c1-5-38-30(35)25-17-10-6-7-15-22(17)39-29(25)32-28(34)23-16(2)31-19-12-9-13-20(33)26(19)24(23)18-11-8-14-21(36-3)27(18)37-4/h8,11,14,24,31H,5-7,9-10,12-13,15H2,1-4H3,(H,32,34)

InChI Key

BHIIEZJKBGWWIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=C(C(=CC=C5)OC)OC)C(=O)CCC4)C

Origin of Product

United States

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